molecular formula C9H7Cl2N3 B1426992 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1220518-04-6

2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1426992
CAS RN: 1220518-04-6
M. Wt: 228.07 g/mol
InChI Key: FWAVMANUFQKJFX-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a heterocyclic compound that has gained scientific interest due to its various biological properties. The molecular formula is C9H7Cl2N3 .


Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Molecular Structure Analysis

The molecular formula of 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is C9H7Cl2N3 . The average mass is 228.078 Da and the monoisotopic mass is 227.001709 Da .


Chemical Reactions Analysis

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .


Physical And Chemical Properties Analysis

The average mass of 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is 228.078 Da and the monoisotopic mass is 227.001709 Da . The yield is 71% as a yellow solid, with a melting point of 287–288 °C .

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . Kinases are proteins that play a crucial role in signal transduction pathways, regulating cellular activities such as cell division, metabolism, and cell death .

Mode of Action

As a kinase inhibitor, it likely interacts with its target by binding to the active site of the kinase, thereby inhibiting its activity . This inhibition can lead to changes in the signal transduction pathways, affecting the cellular activities regulated by these pathways .

Biochemical Pathways

As a kinase inhibitor, it is likely to affect various signal transduction pathways regulated by kinases . The downstream effects of this inhibition can vary widely depending on the specific kinase targeted and the cellular context .

Pharmacokinetics

It is known to be soluble in dmso, ethyl acetate, and methanol, and slightly soluble in water . These properties can influence its bioavailability and distribution within the body.

Result of Action

As a kinase inhibitor, its action can result in the inhibition of signal transduction pathways, leading to changes in cellular activities such as cell division, metabolism, and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. For instance, its solubility in various solvents suggests that it may be more readily absorbed and distributed in certain environments . Additionally, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Future Directions

The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .

properties

IUPAC Name

2,4-dichloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-7-6-3-4-14(5-1-2-5)8(6)13-9(11)12-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAVMANUFQKJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2N=C(N=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729192
Record name 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220518-04-6
Record name 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220518-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (210 mg, 1.12 mmol) in methylene chloride (4.86 mL) was treated with triethylamine (314 μL, 2.26 mmol), copper(II) acetate monohydrate (232 mg, 1.16 mmol) and cyclopropylboronic acid (95.9 mg, 1.12 mmol). The reaction was stirred at room temperature overnight. At this time, the reaction was warmed to 70° C. for 3 h. At this time, the reaction was treated with additional triethylamine (314 μL, 2.26 mmol), copper(II) acetate monohydrate (232 mg, 1.16 mmol) and cyclopropylboronic acid (95.9 mg, 1.12 mmol). The reaction was allowed to stir overnight at room temperature. At this time, the reaction was filtered through a plug of Celite®, washing with a 10% methanol/methylene chloride solution. The filtrate was concentrated in vacuo onto silica gel. Flash chromatography (24 g silica gel column, 2-20% ethyl acetate/hexanes) afforded 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine as an off-white solid (70 mg, 27.5%). 1H NMR (300 MHz, DMSO-d6) δ ppm 0.82-1.28 (m, 4H) 3.62 (s, 1H) 6.66 (d, J=3.58 Hz, 1H) 7.73 (d, J=3.39 Hz, 1H). LC-MS calcd. for C9H8Cl2N3 [(M+H)+] 228, obsd. 227.9.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
4.86 mL
Type
solvent
Reaction Step One
Quantity
314 μL
Type
reactant
Reaction Step Two
Quantity
95.9 mg
Type
reactant
Reaction Step Two
Quantity
232 mg
Type
catalyst
Reaction Step Two
Quantity
314 μL
Type
reactant
Reaction Step Three
Quantity
95.9 mg
Type
reactant
Reaction Step Three
Quantity
232 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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